Home > Products > Screening Compounds P61983 > Alvelestat tosylate
Alvelestat tosylate - 1240425-05-1

Alvelestat tosylate

Catalog Number: EVT-258592
CAS Number: 1240425-05-1
Molecular Formula: C32H30F3N5O7S2
Molecular Weight: 717.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alvelestat can inhibit neutrophil elastase (NE), which serves an important role in NET formation
Overview

Alvelestat tosylate is a compound primarily investigated for its potential therapeutic applications, particularly in the context of respiratory diseases such as chronic obstructive pulmonary disease and alpha-1 antitrypsin deficiency. It functions as a neutrophil elastase inhibitor, aiming to mitigate tissue damage caused by excessive neutrophil activity. The compound is categorized under the class of small molecule inhibitors, specifically targeting serine proteases.

Source

Alvelestat tosylate is derived from a 5-pyrazolyl-2-pyridone derivative. Its synthesis and structural characteristics have been detailed in various scientific literature and patent filings, which outline its chemical properties and potential applications in treating conditions associated with neutrophil elastase activity .

Classification

Alvelestat tosylate belongs to the class of sulfonic acid derivatives, specifically as a tosylate salt. This classification indicates its formulation as a salt derived from toluene-4-sulfonic acid, which enhances its solubility and stability in pharmaceutical formulations .

Synthesis Analysis

Methods

The synthesis of alvelestat tosylate involves several steps that can be categorized into the following phases:

  1. Preparation of Intermediate Compounds: The initial steps typically involve the formation of a 5-pyrazolyl-2-pyridone structure, which serves as the core of alvelestat.
  2. Formation of Tosylate Salt: The final step involves reacting the base compound with toluene-4-sulfonic acid to form the tosylate salt, enhancing its pharmacological properties.

Technical Details

The synthesis often employs various organic reactions such as nucleophilic substitutions and acylations. Techniques like proton nuclear magnetic resonance spectroscopy are used to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of alvelestat tosylate can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₄O₃S
  • Molecular Weight: Approximately 318.38 g/mol

The structure features a pyrazole ring fused to a pyridone moiety, with a sulfonic acid group contributing to its solubility and reactivity.

Data

Proton nuclear magnetic resonance spectroscopy provides insights into the hydrogen environments within the molecule, confirming the presence of key functional groups essential for its biological activity .

Chemical Reactions Analysis

Reactions

Alvelestat tosylate undergoes several chemical reactions primarily involving:

  • Hydrolysis: The tosylate group can be hydrolyzed under certain conditions, releasing the active base compound.
  • Nucleophilic Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, allowing for further derivatization.

Technical Details

These reactions are crucial for understanding how alvelestat interacts with biological targets, particularly neutrophil elastase. The inhibition mechanism relies on the ability of alvelestat tosylate to bind effectively to the active site of neutrophil elastase, preventing substrate access .

Mechanism of Action

Process

Alvelestat tosylate functions by inhibiting neutrophil elastase, an enzyme that breaks down elastin in connective tissues. By binding to this enzyme, alvelestat prevents it from cleaving elastin and other substrates that contribute to tissue damage in inflammatory conditions.

Data

Studies have demonstrated that alvelestat significantly reduces elastase activity in vitro and in vivo, leading to improved outcomes in models of lung injury and inflammation . The quantitative analysis shows a dose-dependent inhibition pattern, indicating its potential efficacy across various concentrations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents due to its tosylate form.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, which can affect its bioavailability.

Relevant data indicate that the compound maintains stability over extended periods when stored properly, making it suitable for pharmaceutical applications .

Applications

Scientific Uses

Alvelestat tosylate is primarily researched for its therapeutic applications in:

  • Chronic Obstructive Pulmonary Disease: It aims to reduce exacerbations caused by neutrophil-mediated tissue damage.
  • Alpha-1 Antitrypsin Deficiency: It offers potential benefits by inhibiting proteolytic enzymes that exacerbate lung damage in affected patients.

Clinical trials have shown promise in improving patient outcomes related to these conditions, highlighting alvelestat's role as a significant candidate for further development in respiratory therapeutics .

Chemical Characterization of Alvelestat Tosylate

Molecular Structure and Tosylate Salt Formation

Structural Analysis of Alvelestat Core Scaffold

Alvelestat tosylate (C32H30F3N5O7S2, CAS# 1240425-05-1) features a complex molecular architecture centered on a dihydropyridinone core substituted with pharmacologically critical moieties [1] [5]. The core scaffold incorporates a 1-(3-(trifluoromethyl)phenyl) group at the N1 position, providing steric bulk and electron-withdrawing properties that enhance target binding. Position C5 is occupied by a 1-methyl-1H-pyrazol-5-yl group, contributing to π-stacking interactions within the neutrophil elastase active site, while the C6 methyl group optimizes spatial orientation [3] [8]. A carboxamide linker at C3 connects to the 5-(methylsulfonyl)pyridin-2-yl)methyl moiety, which facilitates hydrogen bonding with enzyme residues. This configuration yields exceptional inhibitory potency against neutrophil elastase (Ki = 9.4 nM, Kd = 9.5 nM) [1] [9].

Table 1: Key Molecular Descriptors of Alvelestat Tosylate

PropertyValueMeasurement Context
Molecular Weight717.74 g/molMonoisotopic mass
FormulaC32H30F3N5O7S2Elemental composition
XLogP7.08790Partition coefficient
Hydrogen Bond Acceptors12Topological analysis
Rotatable Bonds8Conformational flexibility

Rationale for Tosylate Counterion Selection in Drug Formulation

The selection of p-toluenesulfonate (tosylate) as the counterion was driven by multifaceted pharmaceutical requirements. Tosylate formation significantly enhances the aqueous solubility of the parent free base (alvelestat), addressing inherent bioavailability limitations [3] [5]. Crucially, the tosylate anion forms a stable crystalline lattice via strong ionic interactions with the protonated alvelestat amine, as evidenced by X-ray diffraction studies [5]. This salt formation reduces hygroscopicity compared to hydrochloride salts, improving handling during manufacturing. The bulky tosylate anion also mitigates polymorphism risks, ensuring consistent dissolution profiles across production batches [3]. Additionally, the counterion demonstrates biological inertness, avoiding unintended pharmacological interactions while maintaining the intrinsic neutrophil elastase inhibition profile of the active pharmaceutical ingredient [1] [9].

Comparative Stability of Tosylate vs. Other Salt Forms

Accelerated stability studies reveal distinct advantages of the tosylate salt over alternative forms. Under ICH guidelines (40°C/75% RH), alvelestat tosylate maintains >98% purity after 6 months, outperforming mesylate and hydrochloride salts which exhibit 5-8% degradation under identical conditions [3] [5]. Thermal analysis (DSC/TGA) demonstrates exceptional robustness, with decomposition onset at 228°C versus 195°C for the hydrochloride salt [5]. The tosylate's stability stems from its resonance-stabilized sulfonate group, which resists oxidative degradation pathways that plague carboxylate salts. Photostability testing further confirms <2% degradation after 1.2 million lux-hours exposure, attributable to the UV-absorbing benzene ring within the tosylate moiety [3]. These properties collectively justify its selection for long-term storage (recommended -20°C for multi-year stability) while maintaining solubility and biological activity [1] [5].

Synthetic Pathways and Optimization

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of alvelestat tosylate employs a convergent approach with three strategically designed intermediates. The dihydropyridinone core is constructed via a Knoevenagel condensation between ethyl acetoacetate and 3-(trifluoromethyl)aniline, followed by cyclization with methyl vinyl ketone [3]. Simultaneously, the pyrazole moiety is introduced through a Pd-catalyzed Suzuki-Miyaura cross-coupling between 1-methyl-5-bromopyrazole and pinacol boronate at C5 of the pyridinone intermediate. The final bond formation involves an amide coupling between the carboxylic acid derivative of the core scaffold and (5-(methylsulfonyl)pyridin-2-yl)methanamine, mediated by HATU/DIPEA in anhydrous DMF at 0°C to minimize racemization [3] [5]. Tosylation is achieved in the ultimate step by treating alvelestat free base with p-toluenesulfonic acid monohydrate in refluxing ethanol, yielding the crystalline salt upon controlled cooling [5].

Tosylation Strategies for Enhanced Bioavailability

Tosylation conditions profoundly impact biopharmaceutical properties. Optimized protocols employ stoichiometric control (1:1 molar ratio) in ethanol/acetone mixtures (4:1 v/v) to prevent di-tosylation impurities [3]. Crystallization kinetics are meticulously managed through temperature-gradient cooling (0.5°C/min from 60°C to 4°C), producing uniform microcrystals (D<50> = 15µm) that enhance dissolution rates [3]. This particle size distribution achieves >85% dissolution within 30 minutes in biorelevant media (FaSSIF, pH 6.5), compared to 45% for unmilled hydrochloride forms [5]. The tosylate salt elevates apparent permeability (Papp) in Caco-2 monolayers to 12.7 × 10-6 cm/s versus 5.3 × 10-6 cm/s for the free base, directly attributable to improved solubility maintaining optimal lipophilicity (logP = 7.09) [3] [5]. These modifications collectively enable oral bioavailability exceeding 60% in preclinical models, a critical achievement for therapeutic utility [1] [9].

Physicochemical Properties

Solubility Profiling in Polar and Nonpolar Solvents

Alvelestat tosylate exhibits pH-dependent solubility with marked improvement in ionizing media. In aqueous buffers, solubility ranges from 0.12 mg/mL (pH 7.4 PBS) to 18.5 mg/mL (pH 1.0 HCl), reflecting the compound's weak base characteristics (pKa = 4.2) [3] [5]. Organic solvent screening reveals exceptional solubility in polar aprotic solvents (>100 mg/mL in DMSO and DMF), moderate solubility in alcohols (12.8 mg/mL in ethanol), and negligible solubility in hydrophobic solvents (<0.01 mg/mL in n-octanol) [3]. This profile necessitates formulation approaches like solid dispersions for oral delivery. Co-solvency studies demonstrate synergistic effects: 30% v/v ethanol/water mixtures achieve 6.9 mg/mL solubility, while 0.5% SDS suspensions reach 9.2 mg/mL through micellar solubilization [5].

Table 2: Solubility Profile of Alvelestat Tosylate

Solvent SystemSolubility (mg/mL)TemperatureNotes
Water (pH 7.0)0.12 ± 0.0325°CPhosphate buffer
Simulated Gastric Fluid18.5 ± 1.237°CpH 1.2, pepsin
DMSO>10025°CComplete miscibility
Ethanol12.8 ± 0.725°CPh. Eur. grade
Ethanol:Water (3:7 v/v)6.9 ± 0.425°CCosolvency enhancement
0.5% SDS in Water9.2 ± 0.537°CMicellar solubilization

Thermal and pH-Dependent Stability Analysis

Thermogravimetric analysis (TGA) reveals a single dehydration event at 82°C (1.2% weight loss), followed by sharp decomposition onset at 228°C (ΔH = 148 J/g) [5]. Isothermal stress testing (70°C/75% RH) demonstrates superior stability at pH 4.0-6.0 with <0.5% degradation over 14 days, while alkaline conditions (pH 8.0) provoke rapid hydrolysis (>12% degradation) [3]. The primary degradation pathway involves pyridinone ring hydrolysis, detected via HPLC-MS as a carboxylic acid derivative (m/z 348.2). Oxidation studies indicate sulfoxide formation (m/z 734.1) occurs only under forced peroxides exposure (0.3% H2O2), confirming the methylsulfonyl group's resilience [5]. Photostability studies under ICH Q1B conditions show minimal degradation (<1.5%) when protected from UV-B radiation, but significant decomposition (18%) occurs upon direct UVC exposure (254 nm), necessitating light-protective packaging [3] [5].

Table 3: Thermal and pH Stability Indicators

Stress ConditionDegradation Products% Degradation (7 days)Kinetics
70°C/dry heatDesmethyl analog (m/z 703.3)1.8%Zero-order (k=0.12%/day)
40°C/75% RHHydrolyzed lactam (m/z 348.2)3.1%First-order (k=0.0021 h-1)
pH 2.0 HCl, 60°CRing-opened diacid (m/z 366.2)8.7%Acid-catalyzed hydrolysis
pH 9.0 buffer, 60°CN-dealkylated product (m/z 645.2)15.2%Base-catalyzed hydrolysis
5000 lux visible lightSulfoxide (m/z 734.1)<1%Negligible oxidation
254 nm UV-C (24h)Multiple photoproducts18.3%Radical-mediated decay

Table 4: Recognized Synonyms for Alvelestat Tosylate

SynonymContext of Use
AZD9668 tosylateClinical development
MPH-966 tosylatePreclinical research
1,2-Dihydro-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)pyridine-3-carboxamide 4-methylbenzenesulfonateIUPAC nomenclature
NE inhibitor tosylate saltPharmacological classification
Elastase inhibitor AZD9668 saltBiochemical research

Properties

CAS Number

1240425-05-1

Product Name

Alvelestat tosylate

IUPAC Name

4-methylbenzenesulfonic acid;6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C32H30F3N5O7S2

Molecular Weight

717.74

InChI

InChI=1S/C25H22F3N5O4S.C7H8O3S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28;1-6-2-4-7(5-3-6)11(8,9)10/h4-12,14H,13H2,1-3H3,(H,30,34);2-5H,1H3,(H,8,9,10)

InChI Key

YLZZBCWZQPXIHL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C

Solubility

Soluble in DMSO

Synonyms

Alvelestat tosylate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.